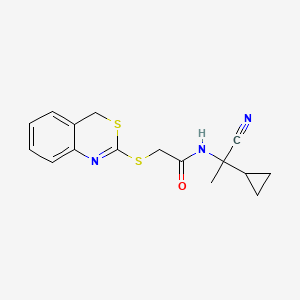

2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide

描述

属性

IUPAC Name |

2-(4H-3,1-benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-16(10-17,12-6-7-12)19-14(20)9-22-15-18-13-5-3-2-4-11(13)8-21-15/h2-5,12H,6-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFGFDRJUVZHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CSC2=NC3=CC=CC=C3CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features a benzothiazine core linked to a cyclopropylethyl group and an acetamide moiety, which contributes to its unique biological profile. Its molecular formula is CHNOS, with a molecular weight of approximately 236.3 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds often exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| Benzothiazine derivatives | Antifungal | C. albicans |

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory effects of related benzothiazine compounds. The inhibition of cyclooxygenase (COX) enzymes is a common pathway through which these compounds exert their effects. The compound's ability to reduce inflammatory markers was evaluated in animal models, showing a significant decrease in edema and pain response.

Analgesic Properties

The analgesic activity of this compound has been assessed through various pain models in laboratory settings. The results indicate that the compound effectively reduces pain perception, likely through central and peripheral mechanisms that modulate pain signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as COX and lipoxygenase, which are involved in the inflammatory response.

- Receptor Modulation : Interaction with pain receptors (e.g., opioid receptors) may also play a role in its analgesic effects.

- Cellular Pathway Interference : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer potential.

Case Studies and Research Findings

A recent study explored the synthesis and biological evaluation of various benzothiazine derivatives, including this compound. The study reported:

- Synthesis Methodology : Utilizing standard organic synthesis techniques involving nucleophilic substitution reactions.

- Biological Testing : Conducted against several cell lines and microbial strains.

The results indicated promising antimicrobial and anti-inflammatory activities, with further studies recommended to optimize the structure for enhanced efficacy.

科学研究应用

Medicinal Applications

The compound has shown promise in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with benzothiazine structures exhibit antimicrobial properties. A study demonstrated that derivatives of benzothiazine can inhibit the growth of various bacterial strains, suggesting potential as a new class of antibiotics .

Anticancer Properties

Benzothiazine derivatives have been investigated for their anticancer potential. In vitro studies showed that 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide can induce apoptosis in cancer cell lines, highlighting its potential use in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in animal models. It was found to reduce inflammation markers significantly, indicating its potential for treating inflammatory diseases .

Agricultural Applications

The compound's unique properties make it suitable for agricultural applications:

Pesticidal Activity

Studies have explored the use of benzothiazine derivatives as pesticides due to their ability to disrupt the metabolic processes of pests. Field trials indicated that formulations containing this compound effectively reduced pest populations while being safe for beneficial insects .

Plant Growth Promotion

Some derivatives have been shown to enhance plant growth and resistance to pathogens. The application of these compounds in agricultural settings has resulted in improved crop yields and healthier plants .

Material Science Applications

The structural characteristics of this compound make it a candidate for various material science applications:

Polymer Development

Research into the use of this compound as a monomer in polymer synthesis has been conducted. Its incorporation into polymer matrices has led to materials with enhanced mechanical properties and thermal stability .

Sensor Technology

The compound's chemical reactivity has been explored for developing sensors capable of detecting specific environmental pollutants. Preliminary studies suggest that sensors utilizing this compound can achieve high sensitivity and selectivity .

Case Studies

相似化合物的比较

Target Compound

- Core : 4H-3,1-Benzothiazine ring (a sulfur- and nitrogen-containing heterocycle).

- Substituents: Sulfanyl (-S-) linkage to acetamide. N-bound 1-cyano-1-cyclopropylethyl group.

- Key Functional Groups: Cyano (-CN), cyclopropyl, thioether (-S-), and acetamide (-NHCO-).

Analogous Compounds (from , EP 3 348 550A1)

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Core : Benzothiazole ring (six-membered aromatic ring with sulfur and nitrogen).

- Substituents :

- Trifluoromethyl (-CF₃) at position 6 of benzothiazole.

- Methoxy (-OCH₃) at position 3 of the phenylacetamide.

- Key Functional Groups : Trifluoromethyl, methoxy, acetamide.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Simpler structure with an unsubstituted phenyl group on the acetamide.

Physicochemical Properties

*Predicted using computational tools (e.g., SwissADME).

Observations :

- Trifluoromethyl groups in the patent compounds enhance lipophilicity (higher LogP) and metabolic stability, which are advantageous for membrane permeability .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(4H-3,1-Benzothiazin-2-ylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)acetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazine derivatives are often prepared by reacting thiol-containing intermediates with activated acetamide precursors under inert conditions (e.g., nitrogen atmosphere). Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or acetonitrile .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure anhydrous conditions to prevent hydrolysis of the cyano or sulfanyl groups.

Q. What analytical techniques are optimal for structural characterization of this compound?

- Methodology :

- X-ray Crystallography : Determines precise molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry. DMSO-d is a suitable solvent due to the compound’s polarity .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is recommended for polar acetamide derivatives .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First Aid : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s antioxidant or biological activity?

- Methodology :

- Antioxidant Assays : Use DPPH radical scavenging or FRAP assays. Prepare serial dilutions (1–100 µM) in DMSO/PBS and measure absorbance at 517 nm (DPPH) or 593 nm (FRAP). Include ascorbic acid as a positive control .

- Cellular Assays : For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Use IC calculations to quantify potency. Replicate experiments in triplicate with appropriate vehicle controls .

Q. How can contradictions in solubility or reactivity data across studies be resolved?

- Methodology :

- Solubility Analysis : Compare results using standardized solvents (e.g., DMSO, ethanol) under controlled pH and temperature. Use dynamic light scattering (DLS) to detect aggregation.

- Reactivity Studies : Replicate conflicting experiments with identical conditions (e.g., reagent purity, reaction time). Apply statistical tools (ANOVA, t-tests) to assess significance of discrepancies .

Q. What computational approaches predict the compound’s drug-likeness and target interactions?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or ADMETLab to evaluate absorption, metabolism, and toxicity. Key parameters include LogP (<5), topological polar surface area (TPSA < 140 Ų), and Lipinski’s Rule of Five .

- Molecular Docking : Employ AutoDock Vina to simulate binding to targets (e.g., Keap1-Nrf2 for antioxidant activity). Validate with molecular dynamics simulations (100 ns) to assess binding stability .

Q. How should researchers optimize reaction yields for large-scale synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) using a factorial design. Analyze via response surface methodology (RSM) to identify optimal conditions.

- Scale-Up Considerations : Use continuous flow reactors to enhance mixing and heat transfer. Monitor exothermic reactions with in-line IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。